molecular formula C12H12O3 B1625829 Ethyl 5-methylbenzofuran-2-carboxylate CAS No. 53715-88-1

Ethyl 5-methylbenzofuran-2-carboxylate

Cat. No. B1625829
Key on ui cas rn: 53715-88-1
M. Wt: 204.22 g/mol
InChI Key: OERUTNQXHJZCDZ-UHFFFAOYSA-N
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Patent
US07868205B2

Procedure details

A mixture of the ester 25 (2.26 g, 11.1 mmol), JV-bromosuccinimide (2.37 g, 13.3 mmol) and VAZO (271 mg, 1.11 mmol) was refluxed overnight in CCl4 (50 mL) under nitrogen. The reaction mixture was cooled to the room temperature, diluted with dichloromethane and washed with water. The organic layer was dried over anhydrous MgSO4 and concentrated in vacuum. The residue was purified by flash chromatography (eluent 5% EtOAc in hexane) to give ethyl 5-bromomethyl-benzofuran-2-carboxylate. This compound was dissolved in dioxane (20 ml) and a solution of NaHCO3 (1.76 g, 20.9 mmol) in water (20 ml) was added. The reaction was stirred at 80° C. during 16 h. The solvent was evaporated and the product was dissolved in EtOAc and washed with brine. The organic layer was dried over anhydrous MgSO4 and concentrated in vacuum. The residue was purified by flash chromatography (eluent 20-40% EtOAc in hexane to give the title compound 26 (2.55 g, 61%) as a white solid. 1H-NMR (DMSO) δ: 7.74 (d, J=1.0 Hz, 1H), 7.71-7.70 (m, 1H), 7.65 (d, J=8.6 Hz, 1H), 7.44 (dd, J=8.6, 1.8 Hz, 1H), 5.31 (t, J=5.8 Hz, 1H), 4.59 (d, J=5.7 Hz, 2H), 4.35 (q, J=7.1 Hz, 2H); 1.34 (t, J=7.0, 3H).
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
271 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:7][C:6]=2[CH:15]=1.[Br:16]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl.ClCCl>[Br:16][CH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:7][C:6]=2[CH:15]=1

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
CC=1C=CC2=C(C=C(O2)C(=O)OCC)C1
Name
Quantity
2.37 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
271 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (eluent 5% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C=CC2=C(C=C(O2)C(=O)OCC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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